1h-pyrazole-3,4-dicarboxylic Acid, 5-(3-bromophenyl)-1-(3-methylphenyl)-, Diethyl Ester
Description
This compound is a pyrazole-based dicarboxylate ester featuring a 3-bromophenyl group at the 5-position and a 3-methylphenyl (m-tolyl) group at the 1-position of the pyrazole ring. The molecular formula is C₂₂H₂₁BrN₂O₄, with a molecular weight of 469.32 g/mol . Its synthesis likely follows a 1,3-dipolar cycloaddition pathway, as seen in analogous pyrazole dicarboxylate derivatives, where sydnones react with acetylenedicarboxylates to form the pyrazole core .
Properties
CAS No. |
96722-99-5 |
|---|---|
Molecular Formula |
C22H21BrN2O4 |
Molecular Weight |
457.3 g/mol |
IUPAC Name |
diethyl 5-(3-bromophenyl)-1-(3-methylphenyl)pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C22H21BrN2O4/c1-4-28-21(26)18-19(22(27)29-5-2)24-25(17-11-6-8-14(3)12-17)20(18)15-9-7-10-16(23)13-15/h6-13H,4-5H2,1-3H3 |
InChI Key |
MJMLQKUEYZAACC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C(=O)OCC)C2=CC=CC(=C2)C)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous pyrazole dicarboxylate esters, emphasizing substituent effects, molecular properties, and biological activities:
Structural and Electronic Comparisons
- Substituent Effects: The 3-bromophenyl group in the target compound provides moderate electron-withdrawing effects, balancing reactivity and stability. The 3-methylphenyl substituent contributes steric bulk without significant electronic perturbation, whereas 4-bromo-2-isopropylphenyl () introduces greater steric hindrance, possibly reducing binding affinity .
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